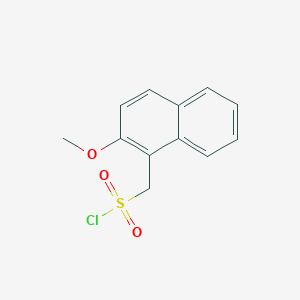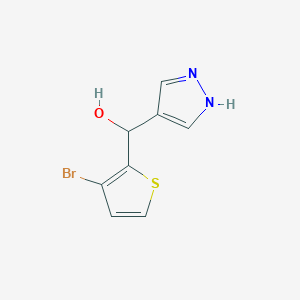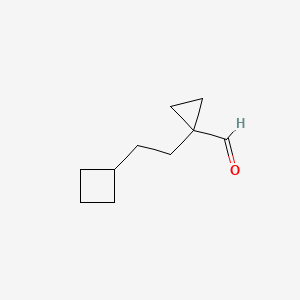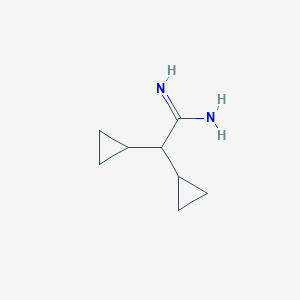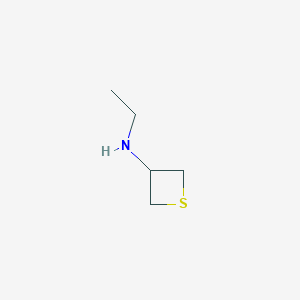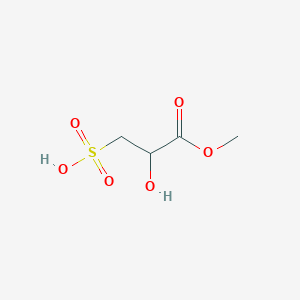![molecular formula C9H3F7S B13320672 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and materials science. The incorporation of fluorine atoms into the thiophene ring enhances the compound’s chemical stability, lipophilicity, and bioavailability, making it a valuable compound for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated thiophene derivatives, including 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene, can be achieved through various methods. One common approach involves the direct fluorination of thiophene rings using molecular fluorine (F2) or other fluorinating agents. For instance, the reaction of thiophene with fluorine at low temperatures can yield a mixture of fluorinated thiophenes . Another method involves the use of electrophilic fluorinating reagents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) to introduce fluorine atoms into the thiophene ring .
Industrial Production Methods
Industrial production of fluorinated thiophene derivatives often involves large-scale reactions using efficient and cost-effective fluorinating agents. The use of gaseous SF3+ as an electrophilic monofluorinating reagent has been reported as an effective method for the large-scale synthesis of fluorinated thiophenes . Additionally, the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate has been employed to synthesize 2-trifluoromethylbenzo[b]thiophenes .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo halogen dance reactions, where halogen atoms migrate within the thiophene ring under the influence of strong bases such as lithium diisopropylamide (LDA).
Electrophilic and Nucleophilic Reactions: The presence of fluorine atoms makes the compound susceptible to electrophilic and nucleophilic attacks, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions
Halogen Dance Reaction: Utilizes LDA to induce halogen migration within the thiophene ring.
Electrophilic Fluorination: Employs reagents such as SF4 or FClO3 to introduce fluorine atoms into the thiophene ring.
Major Products Formed
The major products formed from these reactions include various polyhalogenated thiophene derivatives, which can serve as intermediates for further functionalization and synthesis of complex molecular structures .
Applications De Recherche Scientifique
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene has several scientific research applications:
Organic Semiconductors: The compound is used in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Fluorinated thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is utilized in the fabrication of advanced materials with unique properties, such as corrosion inhibitors and photochromic compounds.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, fluorinated thiophene derivatives have been shown to act as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and cellular functions . Additionally, the compound’s fluorine atoms enhance its binding affinity to target proteins, leading to improved efficacy and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrafluorothiophene: Another fluorinated thiophene derivative with similar applications in organic semiconductors and pharmaceuticals.
2-Trifluoromethylbenzo[b]thiophene: A compound with a trifluoromethyl group, used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific arrangement of fluorine atoms and the presence of a difluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H3F7S |
|---|---|
Poids moléculaire |
276.18 g/mol |
Nom IUPAC |
7-(difluoromethyl)-2,2,3,3,6-pentafluoro-1-benzothiophene |
InChI |
InChI=1S/C9H3F7S/c10-4-2-1-3-6(5(4)7(11)12)17-9(15,16)8(3,13)14/h1-2,7H |
Clé InChI |
YTEZNQMWNOVMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(C(S2)(F)F)(F)F)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


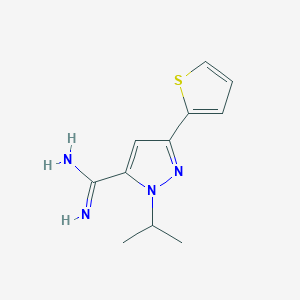
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
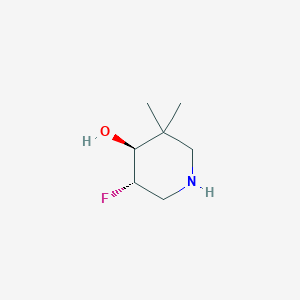
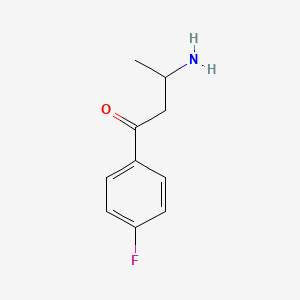
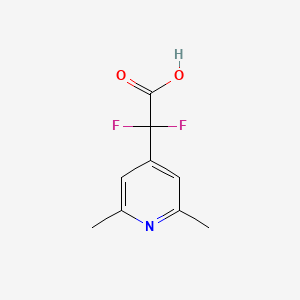
![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
